molecular formula C21H19N5O2S B2699178 N-(2-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide CAS No. 1115915-15-5

N-(2-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Cat. No. B2699178
CAS RN: 1115915-15-5
M. Wt: 405.48
InChI Key: UICYPXRJXWYKNO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, also known as MPPO, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPPO belongs to the family of pyrrole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on chloroacetamide and acetamide derivatives highlights their role in organic synthesis and potential for producing various chemical structures. For instance, chloroacetamides are used as selective herbicides, indicating the chemical reactivity and utility of acetamide derivatives in agricultural chemistry (Weisshaar & Böger, 1989). Similarly, studies on the synthesis of N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives for anti-tuberculosis activity showcase the medicinal chemistry applications of acetamide compounds (Bai et al., 2011). These examples underscore the importance of acetamide derivatives in synthesizing bioactive molecules with potential therapeutic applications.

Pharmacological Applications

Acetamide derivatives are also prominent in pharmacology, where they serve as scaffolds for drug development. A study on the pharmacological characterization of a κ-opioid receptor antagonist demonstrates the utility of acetamide derivatives in developing new therapeutic agents (Grimwood et al., 2011). This research points towards the potential of N-(2-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide in exploring new pharmacological pathways and drug targets.

Environmental and Biological Interactions

The metabolism and environmental fate of chloroacetamide herbicides provide insights into the biological interactions and environmental impact of similar compounds. Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveal the metabolic pathways and potential toxicological profiles of these substances (Coleman et al., 2000). Understanding the environmental behavior and biological effects of acetamide derivatives is crucial for assessing their safety and ecological impact.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-10-15(2)12-16(11-14)23-18(27)13-26-21(28)25-9-8-22-20(19(25)24-26)29-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICYPXRJXWYKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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